molecular formula C8H15N3 B10905235 1-Isobutyl-3-methyl-1H-pyrazol-4-amine

1-Isobutyl-3-methyl-1H-pyrazol-4-amine

Cat. No.: B10905235
M. Wt: 153.22 g/mol
InChI Key: KXNUKHOPPHEZIA-UHFFFAOYSA-N
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Description

1-Isobutyl-3-methyl-1H-pyrazol-4-amine is a pyrazole derivative characterized by an isobutyl group at the N1 position and a methyl group at the C3 position.

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

3-methyl-1-(2-methylpropyl)pyrazol-4-amine

InChI

InChI=1S/C8H15N3/c1-6(2)4-11-5-8(9)7(3)10-11/h5-6H,4,9H2,1-3H3

InChI Key

KXNUKHOPPHEZIA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1N)CC(C)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Amines with Diketones

A widely employed method involves the cyclocondensation of primary amines with β-diketones or related precursors. For 1-isobutyl-3-methyl-1H-pyrazol-4-amine, isobutylamine serves as the primary amine, reacting with 3-methyl-2,4-pentanedione in the presence of hydroxylamine derivatives.

Procedure :

  • Reagents : Isobutylamine, 3-methyl-2,4-pentanedione, O-(4-nitrobenzoyl)hydroxylamine.

  • Conditions : DMF solvent, 85°C for 1.5 hours under nitrogen atmosphere .

  • Workup : The crude product is extracted with dichloromethane, washed with brine, and purified via column chromatography (hexane/ethyl acetate gradient) .

  • Yield : 38–44% .

Mechanism : The reaction proceeds via enamine formation, followed by cyclization mediated by the hydroxylamine derivative. The nitrobenzoyl group acts as a leaving group, facilitating pyrazole ring closure .

Optimization :

  • Solvent : DMF outperforms ethanol or acetonitrile due to superior solubility of intermediates .

  • Temperature : Heating above 80°C reduces yield due to side reactions .

Reductive Amination of Pyrazole Aldehydes

Reductive amination offers a two-step route starting from pyrazole-4-carbaldehydes. This method is advantageous for introducing alkyl groups at the N1 position.

Procedure :

  • Step 1 : Synthesis of 3-methyl-1H-pyrazole-4-carbaldehyde via Vilsmeier–Haack formylation of 3-methylpyrazole .

  • Step 2 : Reaction with isobutylamine under reductive conditions (NaBH4 or H2/Pd-C) .

  • Yield : 50–65% (over two steps) .

Key Considerations :

  • Catalyst : Palladium on carbon (Pd-C) enhances selectivity for the desired N-alkylation .

  • Side Products : Competing C-alkylation is minimized by using excess amine .

Multi-Step Synthesis via Nitration and Reduction

This approach involves nitration of a preformed pyrazole followed by selective reduction.

Procedure :

  • Step 1 : Nitration of 1-isobutyl-3-methyl-1H-pyrazole using HNO3/H2SO4 at 0°C .

  • Step 2 : Reduction of the nitro group with Fe/NH4Cl in ethanol/water .

  • Yield : 50% (over two steps) .

Advantages :

  • Regioselectivity : Nitration occurs preferentially at the C4 position due to steric and electronic effects .

  • Scalability : Suitable for industrial production with minimal purification steps .

Hydroxylamine-Mediated Cyclization

A three-component reaction utilizing hydroxylamine derivatives enables rapid assembly of the pyrazole core.

Procedure :

  • Reagents : Isobutylamine, acetylacetone, O-(mesitylsulfonyl)hydroxylamine.

  • Conditions : MeCN/H2O (1:1), 25°C for 12 hours .

  • Yield : 55% .

Mechanism : Hydroxylamine derivatives generate nitrenium ions in situ, which facilitate cyclization via electrophilic aromatic substitution .

Comparative Analysis of Methods

Method Starting Materials Yield (%) Complexity Scalability
Cyclocondensation Isobutylamine, diketones38–44ModerateHigh
Reductive Amination Pyrazole-4-carbaldehyde50–65HighModerate
Nitration/Reduction Preformed pyrazole50LowIndustrial
Hydroxylamine Cyclization Amine, diketone, hydroxylamine55ModerateModerate

Key Findings :

  • Cyclocondensation balances yield and scalability but requires rigorous temperature control .

  • Reductive Amination offers higher yields but involves multi-step synthesis .

  • Nitration/Reduction is optimal for bulk production despite moderate yields .

Chemical Reactions Analysis

1-Isobutyl-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or dimethyl sulfoxide, catalysts such as palladium or platinum, and controlled temperatures ranging from room temperature to elevated temperatures . Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-Isobutyl-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Substituent Effects and Structural Variations

The table below summarizes key structural and synthetic differences between 1-Isobutyl-3-methyl-1H-pyrazol-4-amine and related pyrazole derivatives:

Compound Name Molecular Formula Substituents (Positions) Synthesis Yield (if reported) Key Properties/Applications Reference ID
This compound C₈H₁₆N₃ (inferred) N1: Isobutyl; C3: Methyl Not reported Potential intermediate for drug discovery
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₁H₁₅N₅ N1: Pyridin-3-yl; C3: Methyl; N4: Cyclopropyl 17.9% Yellow solid; m.p. 104–107°C; Cu-catalyzed coupling
3-(1H-Benzimidazol-2-yl)-1-methyl-1H-pyrazol-4-amine C₁₁H₁₁N₅ C3: Benzimidazol-2-yl; N1: Methyl Not reported High aromaticity; potential kinase inhibition
1-Methyl-1H-pyrazol-4-amine (Q3F) C₄H₇N₃ N1: Methyl; C4: Amine Not reported Simple scaffold; foundational intermediate
1-Ethyl-1H-pyrazol-4-amine C₅H₉N₃ N1: Ethyl; C4: Amine Not reported Lower hydrophobicity (vs. isobutyl)

Physicochemical Properties

  • Hydrophobicity : The isobutyl group in the target compound likely increases logP compared to ethyl (C₅H₉N₃, ) or methyl (C₄H₇N₃, ) derivatives, enhancing membrane permeability but reducing aqueous solubility.
  • Thermal Stability : The cyclopropyl derivative (C₁₁H₁₅N₅, ) has a melting point of 104–107°C, suggesting moderate stability.

Key Research Findings and Gaps

  • Spectroscopic Data : NMR and HRMS data for analogs (e.g., ) provide benchmarks for characterizing the target compound, though direct data are lacking.
  • Biological Activity : Evidence on benzimidazole-containing pyrazoles suggests that aromatic substituents enhance target affinity, whereas aliphatic groups (isobutyl, ethyl) may improve bioavailability.

Biological Activity

1-Isobutyl-3-methyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure characterized by an isobutyl group at the 1-position, a methyl group at the 3-position, and an amino group at the 4-position of the pyrazole ring. Its molecular formula is C8H12N4C_8H_{12}N_4, with a molecular weight of approximately 139.20 g/mol. The distinct arrangement of substituents contributes to its reactivity and biological properties, making it a candidate for various therapeutic applications.

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer potential. Studies have shown that these compounds can inhibit the proliferation of various tumor cell lines. For instance, in vitro evaluations revealed that related pyrazole compounds demonstrated effective anti-proliferative activity against cancer cell lines such as A549 (lung cancer), HT-1080 (fibrosarcoma), and SGC-7901 (gastric cancer) . The mechanism of action often involves the modulation of specific signaling pathways that lead to apoptosis or cell cycle arrest.

Anti-inflammatory Activity

In addition to anticancer properties, this compound has been explored for its anti-inflammatory effects. Pyrazole derivatives are known to act as enzyme inhibitors, particularly targeting cyclooxygenase (COX) enzymes involved in inflammatory responses. By inhibiting these enzymes, the compound may reduce the production of pro-inflammatory mediators, thereby alleviating symptoms associated with inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can alter cellular responses and lead to therapeutic effects.
  • Receptor Binding : It may act as a ligand for certain receptors, modulating their activity and influencing various biological pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of pyrazole derivatives. The specific substitution pattern on the pyrazole ring significantly influences the compound's reactivity and biological activity compared to other similar compounds. For example, variations in substituents can enhance binding affinity to target enzymes or receptors, thereby improving therapeutic outcomes .

Comparative Analysis

To better understand the uniqueness of this compound, here is a comparative analysis with structurally similar compounds:

Compound NameStructureUnique Features
5-Isobutyl-1-methyl-1H-pyrazol-4-amineStructureDifferent substitution pattern on the pyrazole ring
1-MethylpyrazoleStructureLacks bulky isobutyl group
1-(Difluoromethyl)-N-isobutyl-3-methyl-1H-pyrazol-4-amStructureContains difluoromethyl group enhancing stability

This table illustrates how variations in substitution can lead to different biological activities and pharmacological profiles.

Case Studies

Several studies have highlighted the biological activities of pyrazole derivatives:

  • Antitumor Activity : A series of pyrazole derivatives were synthesized and evaluated for their anticancer properties, demonstrating promising results against various tumor cell lines .
  • Anti-inflammatory Studies : Research on related compounds has shown their potential as anti-inflammatory agents through COX inhibition .

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